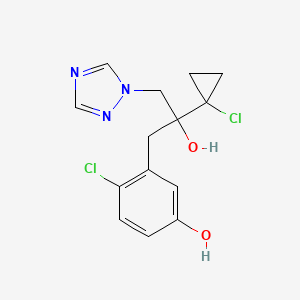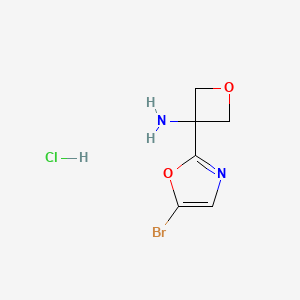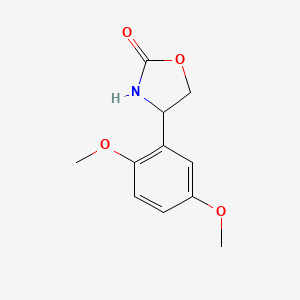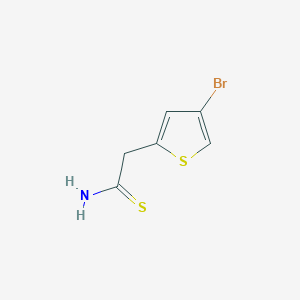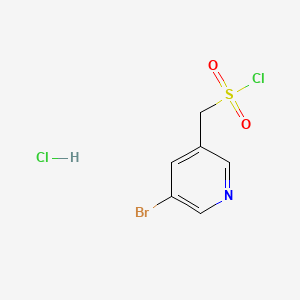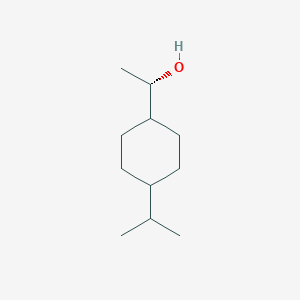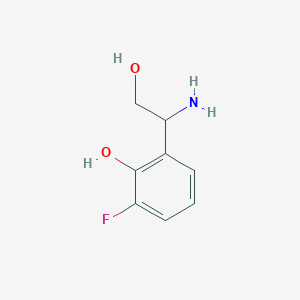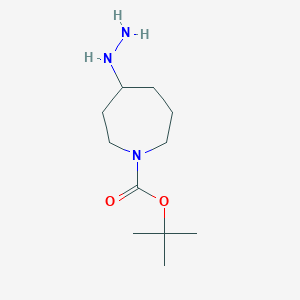
tert-Butyl 4-hydrazinylazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-hydrazinylazepane-1-carboxylate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a hydrazinyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydrazinylazepane-1-carboxylate typically involves the reaction of azepane with tert-butyl chloroformate in the presence of hydrazine. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions using reactors designed to handle the exothermic nature of the synthesis. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 4-hydrazinylazepane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of amines or hydrazines.
Substitution: Generation of various substituted azepanes.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-hydrazinylazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore the medicinal properties of this compound. It may have applications in the development of new drugs, particularly in the treatment of diseases involving the central nervous system.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility makes it a valuable component in the manufacturing of specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-hydrazinylazepane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, whether in chemical synthesis, biological studies, or medicinal applications.
Comparison with Similar Compounds
Tert-Butyl Piperazine-1-carboxylate: Similar in structure but lacks the hydrazinyl group.
Azepane derivatives: Other azepane-based compounds with different substituents.
Properties
Molecular Formula |
C11H23N3O2 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 4-hydrazinylazepane-1-carboxylate |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-7-4-5-9(13-12)6-8-14/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
UVJNRYODEFAKAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


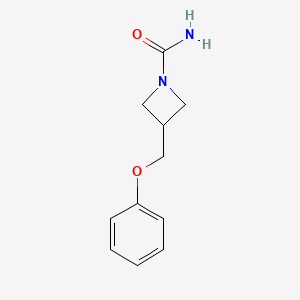


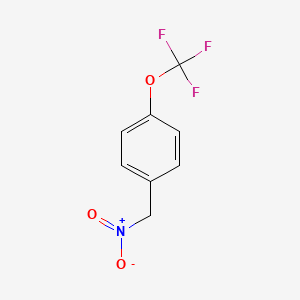
![1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)
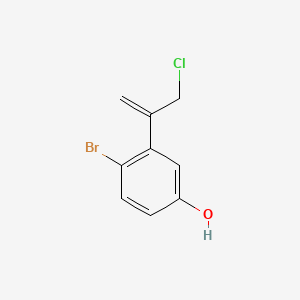
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B15320223.png)
